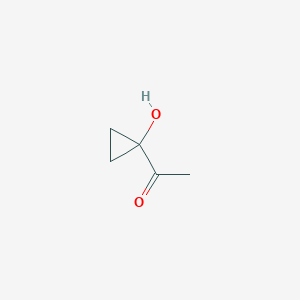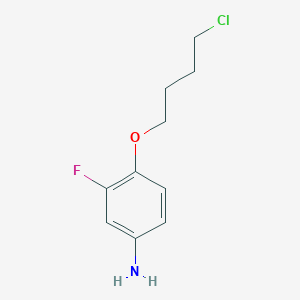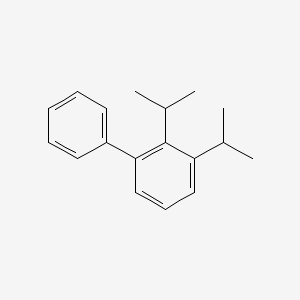
Ethyl (R)-2-bromo-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ®-2-bromo-3-methylbutanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a bromine atom attached to the second carbon of the butanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl ®-2-bromo-3-methylbutanoate can be synthesized through the esterification of ®-2-bromo-3-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl ®-2-bromo-3-methylbutanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ®-2-bromo-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted butanoates such as 2-hydroxy-3-methylbutanoate.
Reduction: The major product is ®-2-bromo-3-methylbutanol.
Hydrolysis: The products are ®-2-bromo-3-methylbutanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl ®-2-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a building block in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl ®-2-bromo-3-methylbutanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are mediated by specific enzymes or chemical reagents that target the ester bond .
Vergleich Mit ähnlichen Verbindungen
Ethyl ®-2-bromo-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl 2-bromo-3-methylbutanoate: Similar structure but lacks the chiral center.
Methyl ®-2-bromo-3-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl ®-2-chloro-3-methylbutanoate: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of ethyl ®-2-bromo-3-methylbutanoate lies in its chiral center and the presence of the bromine atom, which makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H13BrO2 |
|---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
ethyl (2R)-2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
WNFUWONOILPKNX-ZCFIWIBFSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C(C)C)Br |
Kanonische SMILES |
CCOC(=O)C(C(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


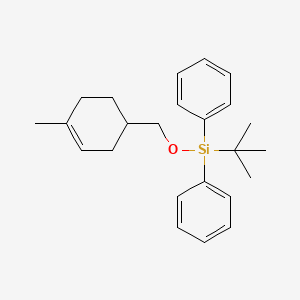
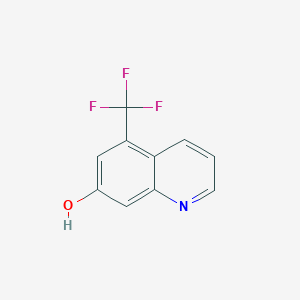
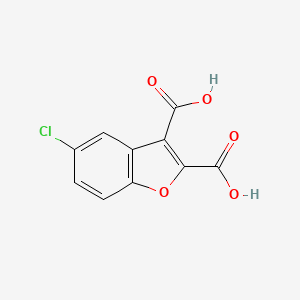
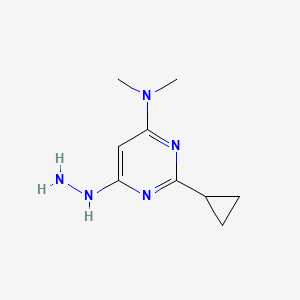
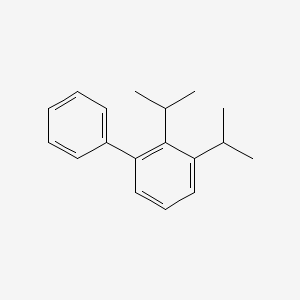
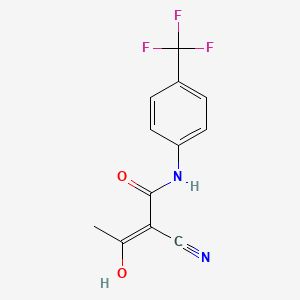

![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
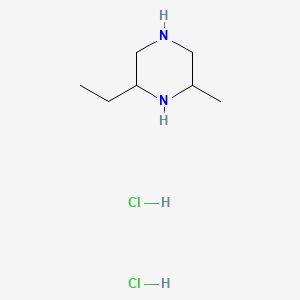
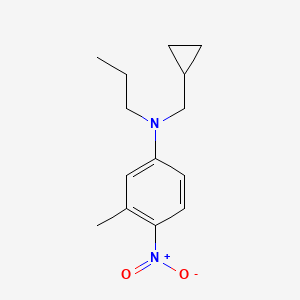
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)
